(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate
Description
“(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate” is a specialized organic compound featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group and a methyl methanesulfonate (mesyl) leaving group. The Boc group serves as a temporary protective moiety for amines during synthetic processes, while the mesyl group enhances reactivity in nucleophilic substitution reactions. This compound is typically employed in medicinal chemistry and drug development as an intermediate for constructing complex molecules, particularly those requiring cyclopropane-based stereochemical control .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-10(5-6-10)7-15-17(4,13)14/h5-7H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNJHGQISZFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147156 | |
| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107017-74-3 | |
| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107017-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-[[(methylsulfonyl)oxy]methyl]cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate , also known as TAC, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonate leaving group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and enzyme modulation.
- Molecular Formula : CHNOS
- Molecular Weight : 265.33 g/mol
- CAS Number : 107017-74-3
Biological Activity
The biological activity of TAC is primarily attributed to its amine functionalities and the cyclopropyl moiety, which may enhance lipophilicity and bioavailability. Compounds with similar structures often demonstrate significant biological activities, including:
- Enzyme Inhibition : TAC may act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.
- Pharmacological Effects : The unique structure of TAC suggests potential interactions with specific biological targets, which could lead to therapeutic applications.
The mechanisms through which TAC exerts its biological effects can be outlined as follows:
- Enzyme Interaction : TAC's ability to bind to specific enzymes or receptors may facilitate modulation of metabolic processes.
- Lipophilicity Enhancement : The cyclopropyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into TAC's unique properties and potential applications:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cyclopropylmethylamine | Simple amine structure | No protective groups |
| Methanesulfonamide derivatives | Contains sulfonamide functionality | Known for antibacterial activity |
| Boc-protected amino acids | Commonly used in peptide synthesis | Versatile in forming peptide bonds |
| (1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate | Combines cyclopropane, Boc protection, and sulfonate | Potentially unique interactions due to trifunctionality |
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds similar to TAC. For instance, research on Lapatinib-derived analogs demonstrated that modifications to structure significantly impacted both solubility and biological activity against Trypanosoma brucei (a model organism for studying drug efficacy). Such findings highlight the importance of structural characteristics in determining pharmacological outcomes .
In another study focusing on enzyme inhibitors, compounds exhibiting similar structural motifs were found to possess nanomolar inhibitory activities against bacterial DNA gyrase, suggesting a potential pathway for developing anti-infective agents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonate Site
The methanesulfonate group facilitates S<sub>N</sub>2 displacement with nucleophiles under mild conditions. This reaction is central to its utility in synthesizing amine-functionalized cyclopropane derivatives.
Key Examples :
-
Amine Coupling : Reacts with primary/secondary amines (e.g., ciprofloxacin derivatives) in DMF/H<sub>2</sub>O mixtures using triethylamine (Et<sub>3</sub>N) as a base, yielding Boc-protected intermediates .
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Oxygen Nucleophiles : Substitution with alkoxides or hydroxylamines produces ether-linked cyclopropane derivatives, as demonstrated in multigram syntheses of spirocyclic pyrrolidines .
Reaction Conditions :
| Nucleophile | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| Ciprofloxacin | DMF/H<sub>2</sub>O | Et<sub>3</sub>N | 85–90% | |
| Allyl Grignard Reagents | THF | – | 95% |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine, enabling further functionalization:
Methods :
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HCl/Dioxane : Treatment with 4 M HCl in 1,4-dioxane at 0–25°C removes the Boc group quantitatively .
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TFA/CH<sub>2</sub>Cl<sub>2</sub> : Trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves deprotection within 1–2 hours .
Applications :
-
Post-deprotection, the free amine participates in peptide coupling or reductive amination to generate bioactive molecules .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
Hydrogenation :
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the ring to form linear alkanes, though this reaction is rarely employed due to the utility of the intact cyclopropane motif .
Radical Additions :
-
Limited data suggest potential for radical-mediated functionalization, but primary reactivity remains focused on the methanesulfonate group .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C, necessitating low-temperature reactions (<50°C) .
-
Competitive Elimination : Steric hindrance from the cyclopropane ring may promote minor elimination pathways under strongly basic conditions (e.g., DBU or KOtBu) .
Comparative Reactivity of Analogues
| Compound | Reactive Site | Key Differences |
|---|---|---|
| Cyclopropylmethylamine | Amine | Lacks Boc protection and sulfonate, limiting stability |
| Methanesulfonamide derivatives | Sulfonamide | Less electrophilic than methanesulfonate |
| Boc-protected amino acids | Carboxylate | Focused on peptide bond formation |
This compound’s trifunctional design enables sequential modifications, making it invaluable for constructing complex molecules in drug discovery . Its reliable displacement chemistry and orthogonal protecting groups position it as a versatile intermediate in synthetic workflows.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s mesyl group facilitates smoother displacement reactions in nucleophilic environments compared to bulkier tosyl analogs, as demonstrated in intermediates for kinase inhibitors .
- Ring Strain Effects : Cyclopropane derivatives like the target compound exhibit accelerated reaction kinetics in ring-opening polymerizations or cross-coupling reactions relative to cyclopentane-based systems.
- Protection Strategy : The Boc group’s orthogonal protection (removable under acidic conditions) is advantageous in multi-step syntheses, contrasting with the analog’s methylamine, which requires re-protection steps .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of (1-((tert-Butoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate?
- Methodological Answer : Synthesis typically involves three stages: (1) cyclopropane ring formation via [2+1] cycloaddition or vinyl halide cyclization, (2) Boc-protection of the amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or DMAP), and (3) methanesulfonation of the primary alcohol using methanesulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine). Purification often employs solid-phase extraction (SPE) with hydrophobic-lipophilic balance (HLB) cartridges, as described for analogous compounds .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer : Purity is assessed via reverse-phase HPLC coupled with UV detection (λ = 210–254 nm). Structural confirmation requires H and C NMR to verify cyclopropane geometry (e.g., characteristic upfield shifts for cyclopropane protons) and Boc-group integrity. Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for molecular ion detection, using protocols optimized for sulfonate esters .
Q. What solvent systems are compatible with this compound for use in subsequent synthetic steps?
- Methodological Answer : Methanol and dichloromethane are preferred due to the compound’s moderate solubility (~50–100 mg/mL). Avoid protic solvents under strongly acidic/basic conditions to prevent Boc-deprotection. Methanol’s compatibility with SPE and LC-MS workflows, as noted in analytical studies, supports its use in both synthesis and analysis .
Advanced Research Questions
Q. What are the key considerations for optimizing reaction conditions when using this compound as an alkylating agent in nucleophilic substitutions?
- Methodological Answer : Reactivity hinges on the leaving-group ability of the methanesulfonate. Optimize solvent polarity (e.g., DMF for polar aprotic environments) and temperature (20–60°C). Monitor Boc-group stability: avoid strong bases (e.g., NaH) that may deprotect the amine. Kinetic studies using F NMR (if fluorinated nucleophiles are used) can track reaction progress .
Q. How does the steric environment of the cyclopropane ring influence the reactivity of the methanesulfonate group?
- Methodological Answer : The cyclopropane’s rigidity imposes steric hindrance, slowing SN2 mechanisms. Computational modeling (e.g., DFT calculations) can map transition-state geometries to predict regioselectivity. Experimental validation via competitive reactions with primary/secondary nucleophiles (e.g., azide vs. thiophenol) quantifies steric effects .
Q. What strategies mitigate decomposition pathways of this compound during long-term storage?
- Methodological Answer : Store under inert atmosphere (N) at –20°C in amber vials to prevent hydrolysis and photodegradation. Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize surface adsorption, a technique validated for sensitive analytes in SPE workflows .
Q. How can computational modeling be applied to predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favored attack trajectories. Solvent effects are incorporated via polarizable continuum models (PCM). Validation through kinetic isotope effect (KIE) studies or isotopic labeling (e.g., C cyclopropane) confirms computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
